6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine
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Overview
Description
6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine typically involves multiple steps. One common method includes the trifluoromethylation of a phenyl ring, followed by the attachment of the purine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring or the purine moiety.
Substitution: The trifluoromethyl group or other substituents on the phenyl ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
168098-98-4 |
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Molecular Formula |
C13H10F3N5O |
Molecular Weight |
309.25 g/mol |
IUPAC Name |
6-[[2-(trifluoromethyl)phenyl]methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H10F3N5O/c14-13(15,16)8-4-2-1-3-7(8)5-22-11-9-10(19-6-18-9)20-12(17)21-11/h1-4,6H,5H2,(H3,17,18,19,20,21) |
InChI Key |
VFLGMZQKMKVTLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC(=NC3=C2NC=N3)N)C(F)(F)F |
Origin of Product |
United States |
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